molecular formula C14H15NO5 B062841 Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate CAS No. 161126-48-3

Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate

Cat. No.: B062841
CAS No.: 161126-48-3
M. Wt: 277.27 g/mol
InChI Key: POFVNMNBRCOKGJ-UHFFFAOYSA-N
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Description

Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO5 and its molecular weight is 277.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

161126-48-3

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C14H15NO5/c1-17-13(16)12-10(14(18-2)19-3)11(15-20-12)9-7-5-4-6-8-9/h4-8,14H,1-3H3

InChI Key

POFVNMNBRCOKGJ-UHFFFAOYSA-N

SMILES

COC(C1=C(ON=C1C2=CC=CC=C2)C(=O)OC)OC

Canonical SMILES

COC(C1=C(ON=C1C2=CC=CC=C2)C(=O)OC)OC

Synonyms

5-Isoxazolecarboxylicacid,4-(dimethoxymethyl)-3-phenyl-,methylester(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (E)-methyl 4,4-dimethoxy-2-(phenylsulfinyl)but-2-enoate (0.284 g, 1 mmol) and (Z)-N-hydroxybenzimidoyl chloride (0.370 g, 2.378 mmol) in DCM (5 mL) at rt was added Et3N (0.488 mL, 3.50 mmol) dropwise over 30 minutes as a solution in 5 mL of DCM. After stirring 18 hr at rt, the reaction mixture was cooled to 0° C. and additional (Z)-N-hydroxybenzimidoyl chloride (0.370 g, 2.378 mmol) was added. The cooling bath was removed and the reaction mixture stirred for 2 hr during which the temperature of the reaction reached rt, Et3N (0.488 mL, 3.50 mmol) was added over ˜2 minutes. The reaction mixture was stirred an additional 18 hr at rt. The reaction mixture was poured into ˜100 ml of hexane. The resulting suspension was allowed to stand at rt for 30 minutes. After filtration, the filtrate was concentrated and the residue was chromatographed on a 5×12 cm silica gel column, eluting with a 0-6% EtOAc/Hex gradient. (Note: to load the column, the residue was slurried in 5% CH2Cl2/Hex. Not all of the material dissolved). The essentially pure fractions containing the product were concentrated to afford methyl 4-(dimethoxymethyl)-3-phenylisoxazole-5-carboxylate (125 mg, 0.451 mmol, 45.1% yield) as a colorless oil. (Note: The desired product is the third product to elute and began eluting at 6% EtOAc/Hex.). HPLC retention time=1.63 minutes (PHENOMENEX® Luna 4.6×30 mm S-5 ODS column) eluting with 10-90% aqueous methanol+0.1% TFA over a 2 minute gradient. MS: (M+H)=278.12. 1H NMR (400 MHz, chloroform-d) δ ppm 3.41 (s, 6H), 4.03 (s, 3H), 5.95 (s, 1H), 7.45 (m, 3H), 7.96 (dd, J=7.8, 2.0 Hz, 2H).
Quantity
0.284 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
0.488 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step Two
Name
Quantity
0.488 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

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